8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets. This reaction is usually carried out in an aqueous medium at room temperature, leading to the formation of the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques plays a crucial role in the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of luminescent materials and environmentally sensitive probes.
Mechanism of Action
The mechanism of action of 8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2′-Hydroxyphenyl)-4(3H)-quinazolinone (HPQ): Known for its luminescent properties and use in fluorescent probes.
Quinazolin-4(3H)-one: A simpler quinazolinone derivative with various biological activities.
2,3-Dihydroquinazolinones: Compounds with similar core structures but different substituents, leading to diverse biological activities.
Uniqueness
8-Ethoxy-3-phenyl-2H-oxazolo[2,3-b]quinazolin-5(3H)-one stands out due to its unique oxazolo ring fused to the quinazolinone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
52727-60-3 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
8-ethoxy-3-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H16N2O3/c1-2-22-13-8-9-14-15(10-13)19-18-20(17(14)21)16(11-23-18)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 |
InChI Key |
HXHTWAOAQPHLNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)N3C(COC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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